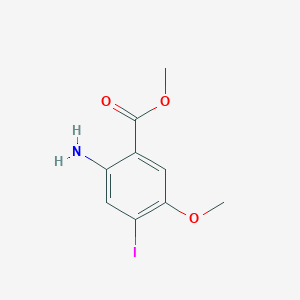

Methyl 2-amino-4-iodo-5-methoxybenzoate

Description

Overview of Substituted Benzoate (B1203000) Esters in Organic Synthesis

Substituted benzoate esters are a cornerstone of modern organic synthesis, valued for their stability and the synthetic versatility of the ester functionality. The ester group can be readily transformed into a variety of other functional groups, including carboxylic acids, amides, and alcohols, making them valuable intermediates in multistep syntheses. Furthermore, the substituents on the aromatic ring can be strategically chosen to influence the reactivity of the ring and to serve as handles for further functionalization. The synthesis of substituted benzoates can be achieved through various methods, including the esterification of the corresponding benzoic acids. researchgate.net

Significance of Halogenated Aromatic Compounds in Synthetic Methodologies

Halogenated aromatic compounds, particularly aryl iodides, are highly prized intermediates in organic synthesis due to their ability to participate in a wide range of cross-coupling reactions. mdpi.com The carbon-iodine bond is the weakest of the carbon-halogen bonds, making aryl iodides the most reactive partners in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. mdpi.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. The presence of an iodine atom on an aromatic ring thus provides a strategic site for the introduction of new functionalities. Iodine can be introduced onto aromatic rings through direct iodination, often requiring an oxidizing agent, especially for less reactive aromatic systems. libretexts.orgmanac-inc.co.jp

Role of Methoxy (B1213986) and Amino Functionalities in Aromatic Systems

The methoxy (-OCH3) and amino (-NH2) groups are strong electron-donating groups that significantly influence the electronic properties of an aromatic ring. Both groups donate electron density to the ring through resonance, which activates the ring towards electrophilic aromatic substitution. uobabylon.edu.iqopenstax.org This activating effect is generally stronger than the electron-withdrawing inductive effect of the oxygen and nitrogen atoms. openstax.orglibretexts.org Consequently, the presence of these groups makes the aromatic ring more nucleophilic and directs incoming electrophiles to the ortho and para positions. uobabylon.edu.iqualberta.ca The amino group, in particular, is a powerful activating group. mdpi.com The interplay of these electronic effects can be strategically utilized to control the regioselectivity of subsequent reactions.

Specific Research Focus: Methyl 2-amino-4-iodo-5-methoxybenzoate (CAS: 1817630-44-6)

This compound is a polysubstituted aromatic compound that combines the key features discussed above: a versatile benzoate ester, a reactive iodinated site for cross-coupling, and activating amino and methoxy groups. Its specific substitution pattern makes it a valuable intermediate in targeted organic syntheses. Research into this compound is primarily focused on its role as a precursor in the synthesis of more complex molecules, particularly heterocyclic systems.

A notable application of this compound is as an intermediate in the synthesis of bicyclic-fused heteroaryl compounds that act as IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors. epo.orgepo.org In this context, the synthesis of this compound has been documented in patent literature. The synthesis involves the reduction of the corresponding nitro compound, methyl 4-iodo-5-methoxy-2-nitrobenzoate, using stannous chloride dihydrate in the presence of hydrochloric acid. epo.orgepo.orggoogleapis.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1817630-44-6 |

| Molecular Formula | C₉H₁₀INO₃ |

| Molecular Weight | 323.08 g/mol |

Research Objectives and Scope of Academic Investigation

The primary research objective concerning this compound is its application as a strategic intermediate in the synthesis of complex organic molecules. Academic and industrial investigations have focused on leveraging its unique combination of functional groups to construct intricate molecular frameworks. For instance, it serves as a precursor in copper-catalyzed cross-coupling reactions for the synthesis of carbazole (B46965) alkaloids. vulcanchem.com The scope of investigation is therefore centered on its synthetic utility, exploring its reactivity in various chemical transformations to access target molecules with potential biological or material applications.

Detailed Research Findings

Detailed research on this compound is primarily found within the context of its use in larger synthetic sequences, as documented in patent literature. A key finding is its successful preparation and utilization as an intermediate in the synthesis of potent IRAK4 inhibitors.

The utility of this compound as a building block is further highlighted by its application in the construction of carbazole alkaloids. vulcanchem.com The presence of the iodine atom at the 4-position and the amino group at the 2-position allows for regioselective transformations, such as intramolecular or intermolecular cross-coupling reactions, to form the carbazole ring system. This demonstrates the strategic importance of the specific substitution pattern of this molecule in directing the outcome of complex chemical reactions.

Properties

Molecular Formula |

C9H10INO3 |

|---|---|

Molecular Weight |

307.08 g/mol |

IUPAC Name |

methyl 2-amino-4-iodo-5-methoxybenzoate |

InChI |

InChI=1S/C9H10INO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3 |

InChI Key |

SAHXZDPTZACVTR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of Methyl 2 Amino 4 Iodo 5 Methoxybenzoate

Exploration of Direct and Indirect Synthetic Routes

The synthesis of Methyl 2-amino-4-iodo-5-methoxybenzoate can be approached through various pathways, each with distinct advantages concerning precursor availability, reaction efficiency, and control over isomer formation. The core challenge lies in the precise placement of the iodo group at the C4 position, influenced by the directing effects of the existing amino, methoxy (B1213986), and carboxyl substituents.

Precursor Identification and Synthesis Strategies

A logical retrosynthetic analysis of this compound points to several potential starting materials and synthetic sequences. A primary precursor is 2-amino-5-methoxybenzoic acid . This compound already contains the correct spatial relationship between the amino and methoxy groups. The key subsequent step would be the regioselective iodination at the C4 position, which is ortho to the methoxy group and para to the strongly activating amino group.

An alternative strategy involves starting with a nitro-substituted precursor, such as 5-methoxy-2-nitrobenzoic acid . This approach leverages the nitro group as a precursor to the amine. The synthetic sequence would typically involve:

Regioselective iodination of 5-methoxy-2-nitrobenzoic acid to introduce the iodine atom at the C4 position.

Esterification of the resulting 4-iodo-5-methoxy-2-nitrobenzoic acid to form the methyl ester.

Reduction of the nitro group to the target amino group. This final reduction step is often accomplished via catalytic hydrogenation. chemicalbook.comchemicalbook.com

The choice between these strategies depends on factors such as the commercial availability of the precursors and the efficiency of the regioselective iodination step, which is often the most challenging transformation.

Regioselective Iodination Techniques for Benzoic Acid Derivatives

Achieving regioselective iodination is paramount in the synthesis of this molecule. The substitution pattern requires the introduction of an iodine atom at a specific position on a benzene (B151609) ring that is already substituted. Both the amino and methoxy groups are ortho-, para-directing, while the carboxylic acid group is a meta-director. In a precursor like 2-amino-5-methoxybenzoic acid, the C4 position is activated by both the C2-amino and C5-methoxy groups, making it the most probable site for electrophilic substitution.

Direct iodination using molecular iodine (I₂) is often inefficient for aromatic compounds unless an oxidizing agent is present. orgoreview.com These agents oxidize I₂ to a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺), which can then attack the electron-rich aromatic ring. orgoreview.com This method is a well-established technique for the iodination of activated aromatic systems like anilines and anisoles. acsgcipr.orguni.edu

Common oxidizing systems used in conjunction with iodine include:

Hydrogen Peroxide (H₂O₂): A green and accessible oxidant that facilitates the oxidation of iodine for efficient iodination.

Sodium Iodate (B108269) (NaIO₃) or Potassium Iodate (KIO₃): These salts are effective oxidants for in situ generation of the electrophilic iodine species.

Sodium Hypochlorite (NaOCl): Commercial bleach can also be used as an inexpensive oxidizing agent for this transformation.

The reaction is typically carried out in a suitable solvent, and the conditions must be controlled to prevent side reactions like poly-iodination.

| Oxidizing System | Description | Key Advantages |

|---|---|---|

| Iodine / Hydrogen Peroxide | Utilizes H₂O₂ to oxidize molecular iodine into a more reactive electrophilic species. | Environmentally friendly (water is the byproduct), readily available reagents. |

| Iodine / Sodium or Potassium Iodate | Employs an iodate salt as the oxidant under acidic conditions to generate the iodinating agent. | Effective for a range of aromatic substrates, including deactivated ones. |

| Iodine / Sodium Hypochlorite | Uses common bleach to facilitate the electrophilic iodination of aromatic rings. | Cost-effective and uses a widely available reagent. |

Modern synthetic chemistry has seen the emergence of metal-catalyzed C-H functionalization reactions, including iodination. Copper catalysts, in particular, have been employed to mediate or catalyze the iodination of various aromatic compounds, including anilines. acs.orgnih.govacs.org These methods can offer high regioselectivity and may proceed under milder conditions than some traditional electrophilic substitution reactions.

In a copper-catalyzed cycle, the metal can coordinate with a directing group on the substrate (such as the amino group in an aniline (B41778) derivative) to facilitate C-H activation and subsequent iodination at a specific position, often ortho to the directing group. acs.org While ortho-iodination is common, the specific conditions and substrate can influence the final regiochemical outcome. Copper salts like CuI or CuCl₂ can be used as catalysts in these transformations. orgoreview.comacs.org

Esterification Reactions for Methyl Ester Formation

The conversion of the carboxylic acid group to a methyl ester is a standard and crucial step in the synthesis. Several reliable methods are available for this transformation.

Fischer-Speier Esterification: This classic acid-catalyzed method involves refluxing the carboxylic acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of methanol (B129727) helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com

Thionyl Chloride Method: For substrates that may be sensitive to strong acids or high temperatures, or to avoid side reactions with other functional groups like amines, esterification can be achieved under milder conditions. Reacting the carboxylic acid with thionyl chloride (SOCl₂) generates a highly reactive acyl chloride intermediate, which then readily reacts with methanol to form the methyl ester. This method is often preferred for amino acids as it can be performed at lower temperatures, minimizing unwanted side reactions.

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier Esterification | Methanol, H₂SO₄ (catalytic) | Reflux | Cost-effective, uses simple reagents, suitable for large-scale synthesis. masterorganicchemistry.com |

| Thionyl Chloride | 1. SOCl₂ 2. Methanol | Often performed at or below room temperature. | High reactivity, proceeds under mild conditions, avoids strong acid catalysis which can be beneficial for sensitive substrates. |

Introduction and Functionalization of the Amino Group

When the synthetic strategy begins with a nitro-substituted aromatic compound, the introduction of the amino group is typically accomplished in the final steps of the synthesis. The most common and efficient method for converting an aromatic nitro group to an amino group is through reduction.

Catalytic Hydrogenation: This is a clean and high-yielding method that involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. chemicalbook.com The reaction is typically carried out in a solvent like methanol or ethyl acetate (B1210297) under a hydrogen atmosphere.

An alternative, albeit less direct, pathway in aromatic chemistry involves the Sandmeyer-type reaction . This process can convert a primary aromatic amine into an iodo-substituted arene via a diazonium salt intermediate. nbinno.com While this is a powerful tool for introducing iodine, in the context of synthesizing this compound, it is more common to introduce the amino group via reduction of a nitro group.

Methoxy Group Installation and Modification

In documented synthetic routes, the methoxy group (-OCH₃) at the C-5 position is typically present in the starting material rather than being installed during the synthesis of the final target molecule. The primary strategy involves the modification of a precursor that already contains the 2-amino and 5-methoxy functionalities.

A common precursor for this synthesis is Methyl 2-amino-5-methoxybenzoate. The preparation of this compound is then achieved through the electrophilic iodination of this precursor. vulcanchem.com This reaction specifically targets the C-4 position of the benzene ring, which is activated by the electron-donating amino and methoxy groups.

In a related synthesis of a similar compound, the starting material used is Methyl 2-methoxy-4-acetamidobenzoate. patsnap.com This molecule contains the required methoxy group and an acetamido group, which protects the amine during the subsequent iodination step. The reaction with iodine introduces the iodo group at the desired position before further steps are taken to reveal the amino group. patsnap.com

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of the synthesis of this compound and related compounds are highly dependent on the careful control of various reaction parameters. While comprehensive optimization studies for this specific molecule are not extensively detailed in publicly available literature, patent documents for analogous syntheses provide insight into effective conditions.

Solvent Selection and Reaction Medium Effects

The choice of solvent is critical for controlling reaction kinetics and solubility. In the synthesis of related iodo-substituted methoxybenzoates, different solvents are employed for distinct stages of the reaction. For the iodination step of a protected amine precursor, dichloromethane (B109758) is often used as the reaction medium. patsnap.comgoogle.com For subsequent steps, such as condensation reactions, a more polar solvent like N,N-Dimethylformamide (DMF) has been shown to be effective. google.com In procedures involving the reduction of a nitro group to form the amine, methanol (MeOH) has been used as the solvent. epo.orgepo.org

The following table summarizes solvents used in the synthesis of related substituted benzoates.

| Reaction Step | Solvent | Precursor Compound |

| Halogenation (Iodination) | Dichloromethane | Methyl 2-methoxy-4-acetamidobenzoate |

| Condensation | DMF | 2-methoxy-4-acetylamino-5-halobenzoic acid methyl ester |

| Nitro Group Reduction | Methanol (MeOH) | Methyl 4-iodo-5-methoxy-2-nitrobenzoate |

This data is compiled from synthetic procedures for closely related compounds and intermediates. patsnap.comgoogle.comepo.orgepo.org

Catalyst Screening and Ligand Design for Improved Efficiency

Catalysts are essential for facilitating many of the transformations required in these synthetic sequences. For instance, in the synthesis of a related sulfone derivative from an iodo-intermediate, copper-based catalysts such as cuprous oxide or cuprous chloride are employed to catalyze the condensation reaction. patsnap.comgoogle.com In other synthetic pathways, such as the reduction of a nitro group on a similar molecule, a palladium on carbon (Pd/C) catalyst is used for hydrogenation. chemicalbook.com Specific catalyst screening or advanced ligand design studies for the synthesis of this compound are not widely reported.

Temperature, Pressure, and Reaction Time Control

Precise control over temperature, pressure, and reaction duration is fundamental to maximizing product yield and minimizing the formation of impurities. The reduction of a nitro-group precursor to the target compound has been performed at approximately 25 °C over a period of 16 hours. epo.orgepo.org

For the halogenation of related precursors, the temperature is often kept low, between 10-15 °C, for a duration of 1 to 4 hours. patsnap.com Subsequent condensation reactions are typically performed at elevated temperatures, ranging from 65 °C to 80 °C, for 8 hours to ensure the reaction proceeds to completion. patsnap.com

The table below details specific reaction parameters documented in the synthesis of analogous compounds.

| Reaction Step | Temperature | Reaction Time | Precursor Compound |

| Nitro Group Reduction | ~25 °C | ~16 hours | Methyl 4-iodo-5-methoxy-2-nitrobenzoate |

| Halogenation (Chlorination) | 10-15 °C | 1 hour | Methyl 2-methoxy-4-acetamidobenzoate |

| Halogenation (Bromination) | 10-15 °C | 4 hours | Methyl 2-methoxy-4-acetamidobenzoate |

| Condensation | 65-70 °C | 8 hours | 2-methoxy-4-acetylamino-5-chlorobenzoic acid methyl ester |

| Condensation | 75-80 °C | 8 hours | 2-methoxy-4-acetylamino-5-bromobenzoic acid methyl ester |

This data is derived from patent literature describing the synthesis of similar molecules and may serve as a guide for the synthesis of the title compound. patsnap.comepo.orgepo.org

Advanced Synthetic Approaches and Sustainable Chemistry

Modern synthetic chemistry increasingly focuses on developing more efficient and environmentally benign methodologies.

Microwave-Assisted Synthesis Protocols

There is no specific information available in the searched scientific literature regarding the application of microwave-assisted synthesis protocols for the preparation of this compound.

Continuous Flow Chemistry Applications

The synthesis of highly substituted aromatic compounds like this compound often involves reactions that present challenges in traditional batch processing, such as poor heat transfer, potential for runaway reactions, and the handling of hazardous intermediates. Continuous flow chemistry offers significant advantages by performing reactions in a continuously streaming fluid within a network of tubes or microreactors. This approach provides superior control over reaction parameters, enhances safety, and can lead to higher yields and purity. researchgate.net

Although a specific continuous flow synthesis for this compound has not been detailed in the literature, the key transformations required for its assembly are well-suited for this technology. Potential synthetic routes could involve either the direct iodination of an aniline precursor or a Sandmeyer-type reaction involving diazotization followed by iodination.

Key Advantages of Flow Chemistry for Synthesis:

Enhanced Safety: A critical application of flow chemistry is in the handling of unstable intermediates like diazonium salts, which are necessary for Sandmeyer reactions. In a flow system, these potentially explosive compounds are generated and consumed in situ in very small volumes, drastically minimizing the risk associated with their accumulation in batch reactors. researchgate.net

Precise Temperature Control: Aromatic iodination and diazotization reactions can be highly exothermic. The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, preventing the formation of hot spots and reducing the occurrence of side reactions, thereby improving product selectivity. rsc.org

Improved Yield and Purity: The precise control over residence time, temperature, and stoichiometry in a continuous flow setup often leads to cleaner reaction profiles and higher product yields compared to batch operations. rsc.org

Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than re-optimizing a large-scale batch reactor. rsc.org

One potential flow-based approach would be the iododeamination of a corresponding aromatic amine. Research has demonstrated that the diazotization of anilines and subsequent reaction with an iodide source can be efficiently performed in a continuous flow reactor, offering a safe and reliable procedure. researchgate.net Another advanced strategy could involve a C-H functionalization reaction, where electrocatalysis is combined with a continuous flow setup to achieve halogenation, a method that has been successfully applied to complex heterocyclic systems. rsc.org

| Feature | Advantage in Flow Chemistry | Relevance to Synthesis |

| Safety | Small reactor volumes, in situ generation of hazardous intermediates. | Safely handles potentially explosive diazonium salts for Sandmeyer-type iodination. researchgate.net |

| Heat Transfer | High surface-area-to-volume ratio prevents hot spots. | Efficiently manages exotherms from iodination or diazotization reactions. rsc.org |

| Mixing | Rapid and efficient mixing of reagents. | Improves reaction kinetics and minimizes side product formation. |

| Process Control | Precise control over residence time, temperature, and stoichiometry. | Leads to higher reproducibility, yield, and product purity. researchgate.net |

| Scalability | Achieved by extended operation time ("scaling out") or parallel reactors ("numbering up"). | More predictable and often simpler scale-up compared to batch processes. rsc.org |

Considerations for Scaled-Up Production and Process Chemistry

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful consideration of process chemistry principles, focusing on safety, cost-effectiveness, robustness, and environmental impact.

Key Scale-Up Considerations:

Synthetic Route Selection: While multiple synthetic routes may exist, the most suitable for large-scale production is one that uses low-cost, readily available starting materials, involves a minimal number of steps, and consistently provides high yields. A patent for a structurally similar compound outlines a route involving the halogenation of a methyl 2-methoxy-4-acetamidobenzoate precursor, followed by further transformations. google.com Such a route avoids the need for a separate reduction of a nitro group, which is a common but sometimes problematic step in aniline synthesis. researchgate.net

Thermal Safety: Aromatic halogenation and nitration reactions are often exothermic. On a large scale, the dissipation of heat is a major safety concern. A thorough thermal hazard evaluation, including differential scanning calorimetry (DSC) and reaction calorimetry studies, is essential to understand the thermal profile of the reaction and to design an adequate cooling system to prevent thermal runaway. acs.org As noted previously, continuous flow processing is an effective engineering control to manage such hazards. researchgate.net

Reagent Handling and Stoichiometry: The handling of large quantities of corrosive or toxic reagents like iodine or strong acids requires specialized equipment and safety protocols. acs.org Optimizing reagent stoichiometry is crucial to minimize cost and waste. For instance, using an excess of a costly iodinating agent would be economically unfeasible on an industrial scale.

Workup and Purification: Laboratory-scale purifications often rely on column chromatography, which is generally not viable for large-scale production. chemicalbook.com Process chemistry focuses on developing robust purification methods such as crystallization, distillation, or liquid-liquid extraction. The choice of solvents for these steps is critical, balancing purification efficiency with cost, safety, and environmental regulations. The patent for a related synthesis describes purification via crystallization by cooling, a common industrial technique. google.com

Waste Management: Large-scale chemical production generates significant waste streams. A green and sustainable process will minimize waste by maximizing atom economy and incorporating methods for solvent recycling and reagent recovery. The environmental impact of byproducts (e.g., iodide salts) must also be considered and managed.

| Parameter | Laboratory Scale | Industrial Scale Consideration |

| Purification | Column Chromatography | Crystallization, Distillation, Extraction. google.com |

| Thermal Control | Heating mantle, ice bath | Jacketed reactors with precise temperature control, calorimetry studies, or continuous flow reactors. researchgate.netacs.org |

| Reagent Choice | Often based on reactivity and availability | Cost, safety, atom economy, and ease of handling are paramount. acs.org |

| Safety | Fume hood | Process Hazard Analysis (PHA), dedicated engineering controls, handling of unstable intermediates (e.g., diazonium salts) in flow. researchgate.net |

| Solvent Use | Often chosen for optimal solubility/reactivity | Minimization of volume, selection based on cost and environmental impact, potential for recycling. |

| Reaction Monitoring | Thin-Layer Chromatography (TLC), GC-MS | In-line process analytical technology (PAT) such as IR or Raman spectroscopy for real-time monitoring. |

Chemical Reactivity and Transformation Studies of Methyl 2 Amino 4 Iodo 5 Methoxybenzoate

Reactivity of the Aromatic Amino Group

The aromatic amino group in Methyl 2-amino-4-iodo-5-methoxybenzoate is a key site for a variety of chemical transformations. Its nucleophilic character allows for electrophilic substitution, while its presence ortho to the ester group facilitates cyclization reactions to form heterocyclic systems.

Electrophilic Substitution Reactions on the Amino Group

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. Common electrophilic substitution reactions involving the amino group include acylation and alkylation.

Acylation: The amino group can be readily acylated by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically proceeds in the presence of a base to neutralize the acid byproduct. The resulting N-acyl derivative is generally more stable and less prone to oxidation than the parent amine. This transformation is often employed as a protecting group strategy for the amino functionality during subsequent reactions.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. More controlled alkylation can be achieved through reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction to the corresponding alkylated amine.

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chloride, Base | N-Acyl derivative |

| Acylation | Acid anhydride, Base | N-Acyl derivative |

| Alkylation | Alkyl halide | Mono- and/or di-alkylated amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl derivative |

Condensation and Cyclization Reactions to Form Heterocycles (e.g., Quinazolinones)

The ortho-relationship between the amino group and the methyl ester functionality in this compound makes it a valuable precursor for the synthesis of fused heterocyclic compounds, most notably quinazolinones. Quinazolinones are a class of compounds with a wide range of biological activities.

The synthesis of quinazolinones from 2-aminobenzoates or 2-aminobenzamides typically involves a condensation reaction with a suitable one-carbon synthon, followed by cyclization. organic-chemistry.orgorganic-chemistry.org For instance, reaction with formamide, orthoesters, or aldehydes can lead to the formation of the quinazolinone ring system. rsc.orgrsc.org

A common strategy involves the initial conversion of the methyl ester to an amide, followed by cyclization. For example, treatment of this compound with an amine would yield the corresponding 2-aminobenzamide. This intermediate can then undergo cyclocondensation with an aldehyde or another carbonyl compound to furnish the quinazolinone scaffold. rsc.org Microwave-assisted synthesis has been shown to be an efficient method for preparing 3-amino-2-methyl-quinazolin-4(3H)-ones from the corresponding benzoxazinones, which are derived from anthranilic acids. mdpi.com

| Reactant | Reaction Conditions | Product |

| 2-Aminobenzamide and Aldehyde | Ultrasound irradiation | Quinazolinone |

| 2-Aminobenzamide and Glycoside | Visible light | Quinazolinone derivative |

| 2-Aminobenzamide and Methanol (B129727) | Metal-ligand bifunctional catalyst | Quinazolinone |

Oxidation and Reduction Pathways of the Amino Moiety

The amino group is sensitive to both oxidation and reduction conditions, although the latter is more relevant to the synthesis of the parent compound from a nitro precursor.

Oxidation: Aromatic amines can be oxidized to various products, including nitroso, nitro, and azoxy compounds, depending on the oxidant and reaction conditions. researchgate.net The oxidation of substituted anilines can be achieved using various reagents. For example, peroxy acids can oxidize anilines to the corresponding nitroso compounds. researchgate.net The electrochemical oxidation of anilines has also been studied, leading to a variety of coupled products. nih.gov

Reduction: While the amino group itself is in a reduced state, its synthesis often proceeds from the reduction of a corresponding nitro group. The reduction of a nitroarene is a common and important transformation in organic synthesis. wikipedia.orglibretexts.org A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Sn/HCl or Fe/HCl). nih.gov For the synthesis of this compound, the precursor would be Methyl 2-nitro-4-iodo-5-methoxybenzoate. The reduction of this nitro compound would selectively yield the desired amino functionality without affecting the other substituents on the aromatic ring. researchgate.net

| Transformation | Typical Reagents | Product |

| Oxidation of Amine | Peroxy acids | Nitrosoarene |

| Reduction of Nitroarene | H₂/Pd-C | Arylamine |

| Reduction of Nitroarene | Fe/HCl | Arylamine |

| Reduction of Nitroarene | Sn/HCl | Arylamine |

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is another key site of reactivity. Aryl iodides are particularly reactive among aryl halides, making them excellent substrates for a range of transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Direct nucleophilic aromatic substitution (SNA) of the iodide is generally difficult on electron-rich aromatic rings unless activated by a strongly electron-withdrawing group in the ortho or para position. In this compound, the presence of the electron-donating amino and methoxy (B1213986) groups makes the ring electron-rich, thus disfavoring classical SNAr reactions. However, under specific conditions, such as those involving copper catalysis (e.g., the Ullmann condensation), the iodide can be displaced by various nucleophiles.

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester). libretexts.orgnih.govnih.gov This allows for the formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds or arylated alkenes and alkynes. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.org This reaction is a versatile method for the synthesis of stilbenes and other vinylarenes.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. nih.govwikipedia.org This method is widely used for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine. researchgate.netlibretexts.orgnih.govwikipedia.orgrsc.org It is a powerful tool for the synthesis of a wide variety of substituted anilines and other N-aryl compounds.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron reagent | Palladium catalyst, Ligand, Base | Biaryl, Arylated alkene/alkyne |

| Heck | Alkene | Palladium catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) salt, Base | Arylalkyne |

| Buchwald-Hartwig | Amine | Palladium catalyst, Ligand, Base | N-Aryl amine |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. It is anticipated that this compound would readily participate in such reactions. However, a thorough search of published literature did not yield any specific examples or optimized conditions for the Suzuki-Miyaura coupling of this particular substrate.

Hypothetical Reaction Data for Suzuki-Miyaura Coupling: The following table is a hypothetical representation of expected data, as no specific research findings were available.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | Data not available |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | Data not available |

Heck Coupling

The Heck coupling reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. This reaction is instrumental in the synthesis of substituted olefins. While theoretically applicable to this compound, no specific studies demonstrating this transformation have been reported.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. This is a crucial reaction in the synthesis of natural products and functional materials. Despite its utility, there are no documented instances of the Sonogashira coupling being performed on this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds. This reaction would involve the coupling of an amine with the aryl iodide of the target molecule. Literature searches did not provide any specific examples of this reaction with this compound.

Ullmann Coupling

The Ullmann coupling is a copper-catalyzed reaction that can be used to form C-C, C-O, or C-N bonds. The classic Ullmann reaction involves the coupling of two aryl halides to form a biaryl compound. No specific studies on the Ullmann coupling of this compound were found.

Reactivity with Organometallic Reagents

The reaction of aryl iodides with organometallic reagents, such as Grignard or organolithium reagents, can lead to the formation of new C-C bonds or metal-halogen exchange. The presence of the amino and ester functional groups on this compound would likely complicate these reactions, potentially requiring protection strategies. However, no experimental studies on the reactivity of this specific compound with organometallic reagents have been published.

Reactivity of the Methyl Ester Functional Group

The methyl ester group is susceptible to various transformations, most notably hydrolysis and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The rate of hydrolysis would be influenced by the electronic nature of the substituents on the aromatic ring.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The amino group would likely require protection prior to such a reduction.

Despite the theoretical potential for these transformations, specific experimental details, such as reaction conditions and yields for the hydrolysis or reduction of this compound, are not available in the current body of scientific literature.

Ester Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester group in this compound to its corresponding carboxylic acid, 2-amino-4-iodo-5-methoxybenzoic acid, is a fundamental transformation. This reaction is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as a leaving group. In the basic medium, the newly formed carboxylic acid is deprotonated to its carboxylate salt. A final acidification step is required to protonate the carboxylate and the amino group to yield the neutral carboxylic acid product.

The rate of this hydrolysis can be influenced by the substituents on the aromatic ring. While the electron-donating amino and methoxy groups might slightly decrease the electrophilicity of the carbonyl carbon, this effect is generally modest for saponification. The reaction conditions, such as temperature and concentration of the base, are the primary drivers of the reaction rate.

Table 1: Representative Conditions for Ester Hydrolysis

| Reagent | Solvent | Temperature | Product |

| Sodium Hydroxide (NaOH) | Water/Methanol | Reflux | 2-amino-4-iodo-5-methoxybenzoic acid |

| Potassium Hydroxide (KOH) | Water/Ethanol (B145695) | Reflux | 2-amino-4-iodo-5-methoxybenzoic acid |

This table represents typical conditions for saponification of substituted methyl benzoates. Specific yields for this compound are not widely reported.

Transesterification Reactions

Transesterification is a process where the ester group of this compound is exchanged to form a different ester. This is typically achieved by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting the compound with ethanol would yield Ethyl 2-amino-4-iodo-5-methoxybenzoate and methanol.

The reaction is an equilibrium process. To drive the reaction towards the desired product, the reactant alcohol is often used as the solvent to ensure it is in large excess. ucla.edu Alternatively, the methanol by-product can be removed as it is formed.

Table 2: Catalysts and Conditions for Transesterification of Methyl Benzoates

| Catalyst | Reactant Alcohol | Temperature Range (°C) |

| Sulfuric Acid (H₂SO₄) | Ethanol, Propanol, etc. | 60-120 |

| Sodium Methoxide (NaOCH₃) | Ethanol, Propanol, etc. | 60-100 |

| Zinc Acetate (B1210297) | Various Alcohols | 160-210 google.com |

| Titanate Catalysts | Benzyl Alcohol, Butanol | 140-200 researchgate.net |

Reduction Reactions (e.g., Bouveault-Blanc Reduction, Hydride Reductions)

The ester functionality of this compound can be reduced to a primary alcohol, yielding (2-amino-4-iodo-5-methoxyphenyl)methanol.

Hydride Reductions: The most common laboratory method for this transformation is the use of strong hydride reducing agents, particularly Lithium Aluminium Hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org LiAlH₄ is a potent reagent capable of reducing esters to primary alcohols, a reaction for which weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess hydride and protonate the resulting alkoxide. youtube.com The amino group in the molecule will also react with LiAlH₄ in an initial acid-base reaction, consuming an equivalent of the hydride reagent.

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to the final alkoxide. The subsequent workup provides the primary alcohol. youtube.com

Bouveault-Blanc Reduction: An older, classical method for reducing esters is the Bouveault-Blanc reduction. wikipedia.org This reaction employs metallic sodium in an absolute alcohol, typically ethanol. The reaction involves the single-electron transfer from sodium metal to the carbonyl group of the ester. Four equivalents of sodium are required per mole of ester to achieve full reduction. wikipedia.org While effective, this method has been largely superseded in laboratory-scale synthesis by the more convenient and often higher-yielding hydride reagents due to its vigorous reaction conditions. wikipedia.org

Table 3: Comparison of Reduction Methods for Esters

| Method | Reagent | Solvent | Product | Key Features |

| Hydride Reduction | LiAlH₄ | Diethyl ether or THF | (2-amino-4-iodo-5-methoxyphenyl)methanol | High yield, mild conditions, common lab method. libretexts.org |

| Bouveault-Blanc | Sodium (Na) metal | Absolute Ethanol | (2-amino-4-iodo-5-methoxyphenyl)methanol | Harsher conditions, largely of historical or industrial interest. wikipedia.org |

Influence of the Methoxy Substituent on Aromatic Reactivity

Electronic Effects on Ring Activation/Deactivation

The methoxy group (-OCH₃) significantly influences the reactivity of the aromatic ring through a combination of inductive and resonance effects.

Inductive Effect (-I): Oxygen is more electronegative than carbon, so the methoxy group withdraws electron density from the aromatic ring through the sigma bond. This is a deactivating effect. quora.com

Resonance Effect (+R): The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the electron density of the ring, particularly at the ortho and para positions. This is a powerful activating effect. brainly.comquora.com

In the case of the methoxy group, the resonance effect is generally more dominant than the inductive effect. brainly.com Consequently, the methoxy group is considered an activating group, making the aromatic ring more susceptible to electrophilic aromatic substitution than benzene (B151609) itself.

Stability of the Methoxy Group under Different Chemical Conditions

The aryl methoxy group is generally a robust and stable functionality under a wide range of chemical conditions, making it a common feature in many synthetic intermediates and natural products.

Under Basic Conditions: The ether linkage of the methoxy group is highly stable towards bases. It is unaffected by the conditions required for ester hydrolysis (e.g., hot aqueous NaOH).

Under Acidic Conditions: Cleavage of an aryl ether requires harsh acidic conditions, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures (Zeisel ether cleavage). Under the milder acidic conditions used for workups or some catalytic reactions, the methoxy group is typically stable. rsc.org

Towards Reducing Agents: The methoxy group is stable to most reducing agents, including catalytic hydrogenation and metal hydride reagents like LiAlH₄. beilstein-journals.org This allows for the selective reduction of other functional groups, such as the ester in this molecule, without affecting the methoxy ether.

Towards Oxidizing Agents: The stability towards oxidizing agents can vary. The electron-rich aromatic ring activated by the methoxy and amino groups could be susceptible to oxidation under strong conditions. However, under controlled conditions for specific transformations, the methoxy group itself remains intact.

Investigations into Regioselectivity and Stereoselectivity in Reaction Pathways

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. researchgate.net In the context of this compound, this is most relevant for potential electrophilic aromatic substitution reactions. The position of a new substituent on the aromatic ring is directed by the existing groups.

The directing power of the substituents is generally: -NH₂ > -OCH₃ > -I > -COOCH₃. The amino and methoxy groups are strong ortho, para-directors.

The amino group at C2 directs to its ortho (C3) and para (C6) positions.

The methoxy group at C5 directs to its ortho (C4, C6) and para (C2) positions.

Considering the existing substitution pattern:

The C2 position is occupied by the amino group.

The C4 position is occupied by iodine.

The C5 position is occupied by the methoxy group.

The most activated vacant positions are C3 and C6. The powerful activating and directing effects of the C2-amino and C5-methoxy groups would strongly favor substitution at the C6 position, which is para to the amino group and ortho to the methoxy group. The C3 position is ortho to the activating amino group but also ortho to the deactivating ester group, which may result in some steric hindrance. Therefore, electrophilic substitution on this molecule is expected to be highly regioselective for the C6 position.

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com For reactions involving this compound, stereoselectivity would become a factor if a reaction creates a new chiral center in the molecule. The starting material itself is achiral.

For example, if the ester were reduced to the alcohol and then the amino group was involved in a reaction that created a stereocenter, the use of chiral reagents or catalysts could potentially induce stereoselectivity. researchgate.net Similarly, if a chiral auxiliary were attached to the amino or carboxyl group, it could direct the stereochemical outcome of a subsequent reaction. nih.gov However, without the introduction of a chiral element, reactions at the existing functional groups (hydrolysis, reduction) would not be expected to be stereoselective.

Structural Characterization and Advanced Spectroscopic Investigations of Methyl 2 Amino 4 Iodo 5 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling, and correlations, a complete structural assignment of Methyl 2-amino-4-iodo-5-methoxybenzoate can be achieved.

Proton NMR (¹H NMR) Analysis: Chemical Shifts and Spin-Spin Coupling

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region is expected to show two singlets, a consequence of the substitution pattern on the benzene (B151609) ring. The proton at the C6 position, flanked by the amino and ester groups, would likely appear as a singlet. Similarly, the proton at the C3 position, situated between the amino group and the iodine atom, is also expected to be a singlet.

The chemical shifts of the methoxy (B1213986) and methyl ester protons are predicted to be in their characteristic regions. The protons of the amino group are expected to appear as a broad singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.5 - 7.0 | s |

| H-6 | ~7.0 - 7.5 | s |

| NH₂ | ~4.5 - 5.5 | br s |

| OCH₃ (at C5) | ~3.8 - 4.0 | s |

| COOCH₃ | ~3.7 - 3.9 | s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis: Chemical Shifts and Quaternary Carbon Assignment

The ¹³C NMR spectrum will provide information on all the carbon atoms within the molecule, including the quaternary carbons. The chemical shifts are influenced by the electronic environment of each carbon atom. The presence of the electron-withdrawing iodine atom is expected to cause a downfield shift for the carbon to which it is attached (C4). Conversely, the electron-donating amino and methoxy groups will cause upfield shifts for the carbons they are bonded to.

The carbonyl carbon of the ester group is anticipated to have the most downfield chemical shift. The six aromatic carbons will have distinct signals, with the iodinated carbon (C4) and the oxygen-substituted carbons (C2, C5) being readily identifiable.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 - 170 |

| C-1 | ~110 - 115 |

| C-2 | ~145 - 150 |

| C-3 | ~100 - 105 |

| C-4 | ~80 - 85 |

| C-5 | ~150 - 155 |

| C-6 | ~115 - 120 |

| OCH₃ (at C5) | ~55 - 60 |

| COOCH₃ | ~50 - 55 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show no correlations in the aromatic region, confirming that the aromatic protons are singlets and not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of the protonated aromatic carbons (C3 and C6) and the methyl groups of the methoxy and ester functionalities.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The H-3 proton showing correlations to C-1, C-2, C-4, and C-5.

The H-6 proton showing correlations to C-1, C-2, C-4, and the carbonyl carbon.

The methyl protons of the ester group showing a correlation to the carbonyl carbon.

The methyl protons of the methoxy group showing a correlation to C-5.

These combined 2D NMR experiments would provide a comprehensive and unequivocal confirmation of the structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations (e.g., C=O ester, N-H, C-O aryl, C-I)

The IR spectrum of this compound is expected to display several key absorption bands that are indicative of its structure.

N-H Stretching: The amino group (NH₂) will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the ester group is predicted to be in the range of 1700-1730 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester and the aryl ether are expected to produce strong bands in the 1000-1300 cm⁻¹ region.

C-I Stretching: The vibration of the carbon-iodine bond is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Ester Stretch | 1700 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ester & Ether) | 1000 - 1300 | Strong |

| C-I Stretch | 500 - 600 | Weak-Medium |

Analysis of Intramolecular and Intermolecular Interactions

The presence of the amino group and the ester carbonyl group allows for the possibility of intramolecular and intermolecular hydrogen bonding. An intramolecular hydrogen bond could potentially form between one of the N-H protons of the amino group and the carbonyl oxygen of the adjacent ester group. This interaction would be expected to cause a slight redshift (lower frequency) and broadening of the C=O stretching band in the IR spectrum.

Intermolecular hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of another could also occur, particularly in the solid state. These interactions can influence the physical properties of the compound, such as its melting point, and would also affect the positions and shapes of the N-H and C=O stretching bands in the IR spectrum. The presence of a broad N-H stretching band could be indicative of such hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule. It measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places), which allows for the calculation of a single, unique molecular formula.

For this compound, the molecular formula is C₉H₁₀INO₃. The theoretical (calculated) monoisotopic mass of the neutral molecule is 306.9706 g/mol . In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the molecule is often observed as its protonated form, [M+H]⁺. The accurate mass of this ion is crucial for its identification.

The expected accurate mass for the protonated molecule ([C₉H₁₁INO₃]⁺) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This theoretical value serves as a benchmark against which the experimentally measured mass is compared. The close agreement between the experimental and theoretical mass confirms the elemental composition of the compound.

| Species | Molecular Formula | Calculated Accurate Mass (m/z) | Analysis |

|---|---|---|---|

| Protonated Molecule | [C₉H₁₁INO₃]⁺ | 307.9778 | Provides confirmation of the elemental composition. |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to structurally characterize a molecule by analyzing its fragmentation pattern. When subjected to energy in the mass spectrometer's ion source, the molecular ion can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a roadmap to the molecule's structure.

The fragmentation of this compound is dictated by its functional groups and the relative strengths of its chemical bonds. The C-I bond is often the weakest, making its cleavage a likely fragmentation pathway. docbrown.info Aromatic rings themselves are quite stable, often remaining intact while substituents are cleaved. whitman.edu

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy or methyl ester group, resulting in an [M-15]⁺ ion.

Loss of methoxy radical (•OCH₃): From the ester, leading to an [M-31]⁺ ion.

Loss of the entire ester group (•COOCH₃): Resulting in an [M-59]⁺ ion.

Loss of an iodine atom (•I): A common fragmentation for iodoaromatic compounds, leading to an [M-127]⁺ ion. docbrown.infodocbrown.info Deiodination can sometimes be induced by the analytical conditions in the ESI source. researchgate.netnih.gov

The analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the amino, iodo, methoxy, and methyl ester groups on the benzoate (B1203000) core.

| Proposed Fragment Ion | Proposed Loss | Expected m/z | Structural Information |

|---|---|---|---|

| [C₈H₈INO₃]⁺ | •CH₃ | 292.96 | Confirms presence of a methyl group. |

| [C₈H₈INO₂]⁺ | •OCH₃ | 276.96 | Indicates a methoxy or methyl ester group. |

| [C₉H₁₁NO₃]⁺ | •I | 181.07 | Confirms the presence of iodine. |

| [I]⁺ | C₉H₁₀NO₃• | 126.90 | Characteristic fragment for iodine-containing compounds. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Identity

Liquid Chromatography (LC) is a powerful technique for separating components of a mixture, making it ideal for assessing the purity of a chemical compound. resolvemass.cachimia.ch When coupled with a mass spectrometer (LC-MS), it becomes a definitive tool for both purity assessment and identity confirmation. shimadzu.com Ultra-Performance Liquid Chromatography (UPLC) is an advancement of traditional High-Performance Liquid Chromatography (HPLC) that uses smaller stationary phase particles, enabling faster and more efficient separations. fishersci.com

In the analysis of this compound, an LC-MS method would be employed to verify the integrity of a synthesized batch. payeshdarou.ir The sample is dissolved in a suitable solvent and injected into the LC system.

Purity Assessment: As the sample travels through the chromatographic column, the target compound is separated from any impurities, starting materials, or by-products. A pure sample will ideally produce a single, sharp peak in the resulting chromatogram at a characteristic retention time. The area under this peak is proportional to the amount of the compound, and the purity can be calculated by comparing the area of the main peak to the total area of all peaks detected.

Identity Confirmation: The effluent from the LC column is directed into the mass spectrometer. As the main peak elutes from the column, the MS detector acquires mass spectra. The presence of the expected molecular ion (e.g., m/z 307.9778 for [M+H]⁺) provides conclusive evidence for the identity of the compound in that peak. shimadzu.com

This combination of chromatographic separation and mass-based detection provides a highly sensitive and specific method for ensuring the quality and identity of pharmaceutical intermediates and other chemical products. payeshdarou.ir

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

Electronic Transitions and Chromophoric Contributions

The UV-Vis spectrum of this compound is dominated by its substituted benzene ring, which acts as the primary chromophore (light-absorbing group). The absorption bands arise from π→π* electronic transitions within the aromatic system.

The various substituents on the ring—amino (-NH₂), iodo (-I), methoxy (-OCH₃), and methyl ester (-COOCH₃)—act as auxochromes. These groups modify the absorption characteristics (wavelength and intensity) of the benzene chromophore. researchgate.net

Electron-Donating Groups: The amino and methoxy groups possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron donation stabilizes the excited state more than the ground state, lowering the energy gap for the π→π* transition. This results in a bathochromic shift (a shift to a longer wavelength) and an increase in absorption intensity (hyperchromic effect). libretexts.org

Electron-Withdrawing Group: The methyl ester group is electron-withdrawing, which also influences the electronic transitions. libretexts.org

Halogen: The iodo group has a dual effect, withdrawing electrons inductively while donating electrons through resonance.

The combination of these groups on the benzene ring leads to a complex UV-Vis spectrum. Typically, substituted benzoates show characteristic absorption bands. For example, related aminobenzoates exhibit absorption maxima corresponding to π→π* transitions. sielc.comwhiterose.ac.ukresearchgate.net The spectrum of this compound is expected to show strong absorption bands in the UV region, characteristic of its highly substituted aromatic system. In addition to the strong π→π* bands, weaker n→π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed. researchgate.net

Solvent Effects on UV-Vis Absorption Maxima

The position of UV-Vis absorption bands can be influenced by the polarity of the solvent in which the compound is dissolved, a phenomenon known as solvatochromism. wikipedia.org This effect arises from differential solvation of the molecule's ground and excited electronic states.

For a molecule like this compound, which has strong electron-donating (amino, methoxy) and electron-withdrawing (ester) groups, there is a significant difference in the dipole moment between the ground state and the excited state.

Positive Solvatochromism (Bathochromic Shift): In many cases, the excited state is more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state. This reduces the energy gap between the two states, resulting in a shift of the absorption maximum to a longer wavelength (a red shift) as solvent polarity increases. wikipedia.orgnih.gov

Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar than the excited state, increasing solvent polarity will preferentially stabilize the ground state, increasing the energy gap and causing a shift to a shorter wavelength (a blue shift). wikipedia.org

Specific Interactions: Hydrogen bonding between the solute (e.g., at the amino group) and protic solvents (like ethanol (B145695) or water) can also cause significant shifts in the absorption maxima compared to aprotic solvents (like hexane (B92381) or acetonitrile).

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities can therefore provide valuable insight into the electronic distribution and the nature of its excited states.

X-ray Crystallography for Solid-State Molecular Architecture

Following a comprehensive search of scholarly articles, crystallographic databases, and academic publications, no specific X-ray crystallography data for this compound could be located. Consequently, a detailed analysis of its solid-state molecular architecture, including crystal system, space group, unit cell dimensions, and intermolecular interactions, cannot be provided at this time.

The determination of a crystal structure through single-crystal X-ray diffraction would be a critical step in fully elucidating the three-dimensional arrangement of this molecule. Such a study would provide precise information on bond lengths, bond angles, and torsion angles, offering invaluable insights into the compound's conformation in the solid state. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the packing of molecules within the crystal lattice.

Researchers interested in the solid-state properties of this compound are encouraged to pursue single-crystal X-ray diffraction studies to fill this gap in the scientific literature. The resulting crystallographic information file (CIF) would be a valuable contribution to public databases like the Cambridge Crystallographic Data Centre (CCDC), benefiting the wider scientific community.

Computational Chemistry and Theoretical Studies of Methyl 2 Amino 4 Iodo 5 Methoxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. By approximating the electron density of a molecule, DFT methods can reliably predict a wide array of molecular properties. For a substituted benzoate (B1203000) derivative like Methyl 2-amino-4-iodo-5-methoxybenzoate, DFT calculations are invaluable for understanding the interplay of its functional groups.

A foundational step in any quantum chemical study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on its potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis, an extension of geometry optimization, would explore the different spatial orientations of the molecule's flexible parts, such as the methoxy (B1213986) and methyl ester groups. By rotating these groups and calculating the energy of each resulting conformer, a potential energy landscape can be mapped. This analysis would identify the global minimum energy conformer, which is the most likely structure to be observed experimentally, as well as other low-energy conformers that may be present in equilibrium.

Table 1: Predicted Conformational Data for this compound (Note: The following data is illustrative of what would be obtained from a DFT calculation and is not based on published experimental or computational results for this specific molecule.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-C-O-C) |

| 1 (Global Minimum) | 0.00 | 0.5 |

| 2 | 1.25 | 178.9 |

| 3 | 3.40 | 89.5 |

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would likely be distributed over the carbonyl group of the ester and the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on published results.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atom of the amino group, highlighting these as sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential. This visual tool is instrumental in predicting intermolecular interactions and the regioselectivity of chemical reactions.

Quantum chemical calculations can predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By comparing the calculated shifts with experimental data, the accuracy of the computed molecular structure can be validated. Discrepancies can also point to specific electronic or steric effects not initially considered.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. DFT calculations can predict these frequencies, which, after appropriate scaling to account for systematic errors in the theoretical method, can be matched to experimental spectra. This allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of bonds.

Investigation of Reaction Mechanisms and Kinetics

Computational chemistry is not limited to the study of static molecules; it is also a powerful tool for investigating the dynamics of chemical reactions.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state. The structure of this transition state determines the activation energy and, consequently, the rate of the reaction. Computational methods can be used to locate and characterize the geometry of transition states for reactions involving this compound.

For instance, in a hypothetical nucleophilic substitution reaction, calculations could model the approach of the nucleophile to the molecule, the breaking of existing bonds, and the formation of new ones. By identifying the transition state structure, the activation energy barrier can be calculated. This information is critical for understanding the reaction mechanism at a fundamental level and for predicting how changes in the molecular structure or reaction conditions will affect the reaction rate.

Reaction Pathway Prediction and Energetics

Computational chemistry enables the prediction of likely reaction pathways and the associated energy changes, providing a deeper understanding of a molecule's reactivity. Methods like Density Functional Theory (DFT) are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies.

For a molecule with the substitution pattern of this compound—containing an activating amino group, a methoxy group, and a deactivating but bulky iodo group—several reaction types could be computationally explored. For instance, in electrophilic aromatic substitution, theoretical calculations can predict the most likely position of attack by an incoming electrophile. The interplay between the electron-donating effects of the amino and methoxy groups and the steric hindrance and inductive effect of the iodine atom would be critical in determining the regioselectivity.

Similarly, for nucleophilic aromatic substitution (SNAr), computational studies can elucidate the feasibility of displacing one of the substituents, typically the iodide, with a nucleophile. DFT calculations can model the reaction pathway, determining whether it proceeds through a stepwise mechanism involving a Meisenheimer complex or a concerted mechanism. semanticscholar.orgnih.gov The activation energy for such a reaction can be calculated, offering a quantitative measure of its likelihood. semanticscholar.org For example, computational studies on similar halo-substituted aromatic compounds have successfully predicted reaction energetics and mechanisms. semanticscholar.org

A hypothetical reaction energetics profile for a substitution reaction could be generated, as shown in the table below, illustrating the kind of data that would be obtained from such a computational study.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0 |

| Transition State 1 | [Transition State Structure] | +25 |

| Intermediate | [Meisenheimer Complex] | +15 |

| Transition State 2 | [Transition State Structure] | +20 |

| Products | Substituted Product + Iodide | -10 |

This is a hypothetical data table for illustrative purposes.

Quantum chemical calculations can also be employed to investigate the mechanisms of other potential reactions, such as those involving the amino or ester functional groups. rsc.org These studies provide valuable insights that can guide synthetic efforts and help in understanding the molecule's stability and reactivity profile. researchgate.net

In Silico Modeling for Ligand-Target Interactions

In silico modeling techniques are pivotal in drug discovery and molecular biology for predicting how a small molecule, or 'ligand', might interact with a biological target, typically a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. While specific docking studies for this compound are not readily found, its structural motifs, such as the aminobenzoate core, suggest potential interactions with various biological targets. For instance, substituted aminobenzoic acid derivatives have been explored for their interaction with the ribosome's peptidyl transferase center. mdpi.com

Furthermore, compounds with similar scaffolds have been docked into the active sites of protein kinases, which are crucial targets in cancer therapy. The general procedure involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to sample a multitude of binding poses, which are then scored based on their predicted binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Below is a hypothetical table summarizing potential docking results of this compound with a generic kinase domain, illustrating the type of information generated.

| Parameter | Value |

| Target Protein | Generic Tyrosine Kinase |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bonds | Amino group with Aspartate residue; Methoxy group with Lysine residue |

| Hydrophobic Interactions | Benzene (B151609) ring with Leucine and Valine residues |

| Other Interactions | Iodine atom forming a halogen bond with a backbone carbonyl |

This is a hypothetical data table for illustrative purposes.

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex.